molecular formula C9H10FNO3 B13277330 Methyl 3-amino-4-fluoro-5-methoxybenzoate CAS No. 1779821-27-0

Methyl 3-amino-4-fluoro-5-methoxybenzoate

Cat. No.: B13277330
CAS No.: 1779821-27-0
M. Wt: 199.18 g/mol
InChI Key: YBYOHFPZJFQPPO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-fluoro-5-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-fluoro-5-methoxybenzoate typically involves the esterification of 3-amino-4-fluoro-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-fluoro-5-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-fluoro-5-methoxybenzoate involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-fluoro-5-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluoro group can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

CAS No.

1779821-27-0

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

methyl 3-amino-4-fluoro-5-methoxybenzoate

InChI

InChI=1S/C9H10FNO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,11H2,1-2H3

InChI Key

YBYOHFPZJFQPPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)N)C(=O)OC

Origin of Product

United States

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